P2X7 Receptor Antagonist Activity
A derivative of [3-(trifluoromethyl)phenyl]acetamide demonstrates potent antagonism of the human P2X7 receptor. In a functional assay using HEK293 cells expressing the human receptor, the compound inhibited BzATP-induced ethidium bromide (EtBr) uptake with an IC50 value of 263 nM [1]. While this is a derivative and not the parent compound, it establishes a class-level benchmark for the scaffold. As a comparator, a known P2X7 antagonist, P2X7-IN-2, exhibits an IC50 of 0.01 nM for inhibiting IL-1β release . Although these are different assays, the data positions the [3-(trifluoromethyl)phenyl]acetamide scaffold as a viable starting point for developing moderate-potency P2X7 modulators.
| Evidence Dimension | P2X7 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 263 nM (for a derivative, BDBM50370313/CHEMBL4166158) [1] |
| Comparator Or Baseline | P2X7-IN-2: IC50 = 0.01 nM for IL-1β release inhibition |
| Quantified Difference | Target derivative is approximately 26,300-fold less potent than the high-affinity comparator, but this represents a distinct activity profile within the P2X7 antagonist space, highlighting its utility for specific applications requiring moderate potency or as a chemical probe. |
| Conditions | Human P2X7 receptor expressed in HEK293 cells; inhibition of BzATP-induced EtBr uptake after 2 hours. |
Why This Matters
This data establishes the [3-(trifluoromethyl)phenyl]acetamide scaffold as a validated, albeit moderate-potency, starting point for developing P2X7 receptor antagonists, differentiating it from other phenylacetamide derivatives that may not target this receptor.
- [1] BindingDB. (n.d.). BDBM50370313 CHEMBL4166158. Retrieved April 16, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370313&google=BDBM50370313 View Source
